
Chlorhydrate d'hexaminolévulinate
Vue d'ensemble
Description
Le chlorhydrate d'hexaminolevulinate est un composé utilisé principalement comme agent d'imagerie optique. Il est commercialisé sous les noms de marque Cysview® et Hexvix® et est utilisé en cystoscopie à lumière bleue photodynamique pour détecter le cancer papillaire non invasif de la vessie . Le composé est un ester hexyle de l'acide 5-aminolévulinique, un précurseur des porphyrines, y compris le photosensibilisateur protoporphyrine IX .
Applications De Recherche Scientifique
Le chlorhydrate d'hexaminolevulinate a un large éventail d'applications en recherche scientifique :
Chimie : Il est utilisé dans la synthèse des porphyrines et d'autres composés photoactifs.
Biologie : Le composé est utilisé pour étudier l'absorption cellulaire et le métabolisme des porphyrines.
Médecine : Il est principalement utilisé dans la détection du cancer de la vessie par cystoscopie à lumière bleue photodynamique.
Mécanisme d'action
Le chlorhydrate d'hexaminolevulinate est un ester de l'acide aminolévulinique. Après administration intravesicale, il pénètre dans les cellules épithéliales urinaires et est utilisé dans la formation de l'intermédiaire photoactif protoporphyrine IX (PpIX) et d'autres porphyrines photoactives (PAP). Ces composés s'accumulent préférentiellement dans les cellules néoplasiques. Après photoexcitation à la lumière bleue, la PpIX et les PAP émettent de la fluorescence, ce qui permet la détection des lésions malignes à la cystoscopie .
Mécanisme D'action
Target of Action
Hexaminolevulinate Hydrochloride is primarily used as an optical imaging agent to detect carcinoma of the bladder . It targets the bladder mucosa cells, where it is proposed to enter the intracellular space .
Mode of Action
Hexaminolevulinate is an ester of the heme precursor, aminolevulinic acid. After bladder instillation, hexaminolevulinate enters the bladder mucosa and is proposed to enter the intracellular space of mucosal cells where it is used as a precursor in the formation of the photoactive intermediate protoporphyrin IX (PpIX) . PpIX and other photoactive porphyrins (PAPs) are thought to preferentially accumulate in neoplastic cells .
Biochemical Pathways
Hexaminolevulinate is a structural analogue to 5-aminolevulinic acid (a precursor to the porphyrin ring of heme), and is internalized and processed into the photoactive protoporphyrin IX at a high rate by tumor cells . After exposure to 360-450 nm light, the porphyrin will fluoresce red .
Pharmacokinetics
Hexaminolevulinate is more lipophilic than ALA, and is 50–100 times more efficient than ALA at inducing PpIX, which accumulates preferentially in neoplastic cells . Systemic absorption is expected to be minimal . It is given through a catheter into the bladder .
Result of Action
The result of Hexaminolevulinate Hydrochloride’s action is the detection of malignant lesions on cystoscopy; fluorescence from tumor tissue appears bright red and demarcated . This allows for the detection of bladder cancer, including carcinoma in situ, in patients with known or suspected lesions based on prior cystoscopy .
Action Environment
The action of Hexaminolevulinate Hydrochloride is influenced by the environment in which it is used. For instance, it is instilled intravesically for use with photodynamic blue light cystoscopy as an adjunct to white light cystoscopy . The efficacy and stability of the compound can be affected by factors such as the light conditions under which it is used, as well as the specific characteristics of the patient’s bladder mucosa.
Méthodes De Préparation
Le chlorhydrate d'hexaminolevulinate est synthétisé par estérification de l'acide 5-aminolévulinique avec l'hexanol, suivie de la formation du sel chlorhydrate. La réaction implique généralement l'utilisation d'un agent déshydratant pour faciliter le processus d'estérification . Les méthodes de production industrielle impliquent la reconstitution de la poudre d'hexaminolevulinate avec un solvant pour créer une solution pour l'administration intravesicale .
Analyse Des Réactions Chimiques
Le chlorhydrate d'hexaminolevulinate subit plusieurs types de réactions chimiques :
Oxydation : Il peut être oxydé pour former la protoporphyrine IX, un intermédiaire photoactif.
Réduction : Le composé peut être réduit dans certaines conditions, bien que cela soit moins courant.
Substitution : Il peut subir des réactions de substitution, en particulier en présence de nucléophiles forts. Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs comme le borohydrure de sodium.
Comparaison Avec Des Composés Similaires
Le chlorhydrate d'hexaminolevulinate est souvent comparé à d'autres précurseurs de porphyrine et agents d'imagerie :
Acide 5-aminolévulinique (ALA) : L'hexaminolevulinate est plus lipophile et 50 à 100 fois plus efficace pour induire la protoporphyrine IX que l'ALA.
Aminolévulinate de méthyle (MAL) : Comme l'hexaminolevulinate, le MAL est utilisé en thérapie photodynamique, mais il présente des propriétés pharmacocinétiques différentes.
Photofrin® : Un autre photosensibilisateur utilisé en thérapie photodynamique, mais il a un mécanisme d'action et des applications cliniques différents.
Le chlorhydrate d'hexaminolevulinate est unique par son efficacité élevée et sa spécificité pour la détection du cancer de la vessie par cystoscopie à lumière bleue .
Propriétés
IUPAC Name |
hexyl 5-amino-4-oxopentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3.ClH/c1-2-3-4-5-8-15-11(14)7-6-10(13)9-12;/h2-9,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYXPFZBAZTOCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)CCC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80161486 | |
| Record name | Hexaminolevulinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140898-91-5 | |
| Record name | Pentanoic acid, 5-amino-4-oxo-, hexyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140898-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexaminolevulinate Hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140898915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexaminolevulinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXAMINOLEVULINATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4F329SL1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
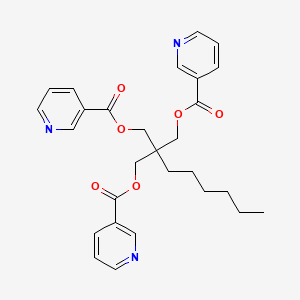
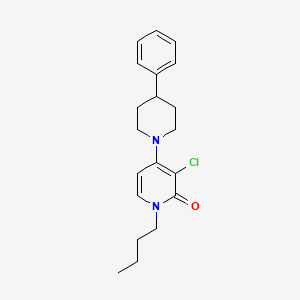
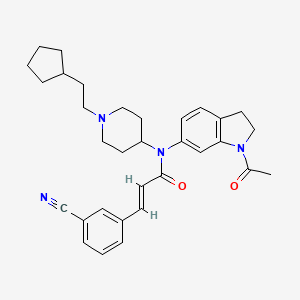
![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B1673071.png)
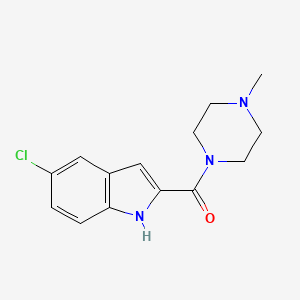
![(6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B1673074.png)
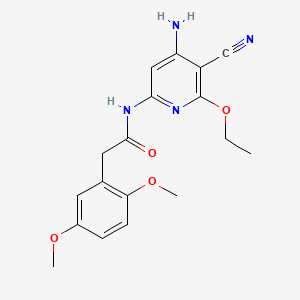
![[(10Z)-16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1673080.png)
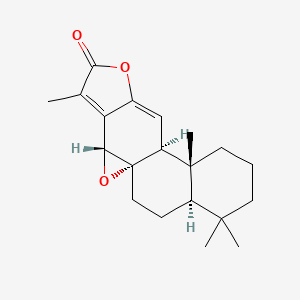

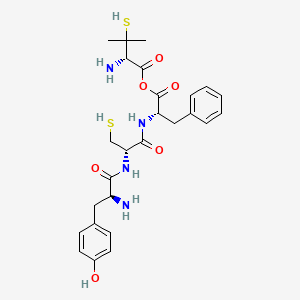


![1-[4-(((3,5-Dimethylanilino)carbonyl)methyl)phenoxy]cyclopentanecarboxylic acid](/img/structure/B1673086.png)
